Glycyl-L-isoleucyl-L-valine
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Overview
Description
Glycyl-L-isoleucyl-L-valine is a tripeptide composed of glycine, L-isoleucine, and L-valine. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-isoleucyl-L-valine typically involves the stepwise coupling of the amino acids glycine, L-isoleucine, and L-valine. The process often employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-isoleucyl-L-valine can undergo various chemical reactions, including:
Oxidation: The oxidation of the peptide can lead to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to modifications of the peptide structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reaction conditions typically involve controlled pH and temperature to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can result in the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
Scientific Research Applications
Glycyl-L-isoleucyl-L-valine has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Glycyl-L-isoleucyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction and metabolic regulation. The exact pathways and targets depend on the specific context and application of the peptide .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-valine: A dipeptide composed of glycine and L-valine.
Glycyl-L-isoleucine: A dipeptide composed of glycine and L-isoleucine.
L-isoleucyl-L-valine: A dipeptide composed of L-isoleucine and L-valine.
Uniqueness
Glycyl-L-isoleucyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This tripeptide can form specific interactions and adopt conformations that are different from those of its dipeptide counterparts, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
81156-23-2 |
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Molecular Formula |
C13H25N3O4 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H25N3O4/c1-5-8(4)11(15-9(17)6-14)12(18)16-10(7(2)3)13(19)20/h7-8,10-11H,5-6,14H2,1-4H3,(H,15,17)(H,16,18)(H,19,20)/t8-,10-,11-/m0/s1 |
InChI Key |
COVXELOAORHTND-LSJOCFKGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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